
4-((5-Chloropentyl)oxy)benzonitrile
Overview
Description
4-((5-Chloropentyl)oxy)benzonitrile is an aromatic nitrile derivative featuring a chloropentyl ether substituent at the para position of the benzene ring. The compound’s structure combines a benzonitrile core with a flexible 5-chloropentyloxy chain, which influences its physicochemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Chloropentyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-bromo-5-chloropentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-((5-Chloropentyl)oxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 5-chloropentoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzonitrile moiety can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
4-((5-Chloropentyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((5-Chloropentyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((5-Bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (5a)
- Structure : Incorporates a bromo-chloropyrimidinyloxy group and methyl substituents.
- Synthesis: Achieved via a two-step reaction involving 4-aminobenzonitrile, yielding 82% total efficiency .
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile
- Structure : Features a 2-chlorobenzyloxy group, ethoxy, and iodine substituents.
- Application : Used as a pharmaceutical intermediate, highlighting the role of halogens (Cl, I) in modulating electronic properties for drug design .
4-(3-((Allyldiisopropylsilyl)oxy)prop-1-yn-1-yl)benzonitrile (1h)
- Structure : Contains a silyl-protected propargyl ether.
- Synthesis : 73% yield via silylation of 4-(3-hydroxyprop-1-yn-1-yl)benzonitrile .
- Comparison: The silyl group enhances stability during synthetic steps, whereas the chloropentyl chain in the target compound may offer better solubility in nonpolar media.
Physicochemical Properties
Melting points, yields, and spectral data from analogs provide insights into expected trends:
Inference : The chloropentyloxy chain in 4-((5-Chloropentyl)oxy)benzonitrile likely reduces crystallinity compared to rigid heterocyclic derivatives (e.g., 7.XXIX), resulting in a lower melting point. The yield may align with silylated analogs (67–73%) if similar protection/deprotection strategies are employed .
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
4-(5-chloropentoxy)benzonitrile |
InChI |
InChI=1S/C12H14ClNO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2 |
InChI Key |
VUMGNEJAKHYWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCl |
Origin of Product |
United States |
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